molecular formula C27H27N3O2S2 B1170701 LLFJJKTUMCZFRI-QGOAFFKASA-N

LLFJJKTUMCZFRI-QGOAFFKASA-N

Cat. No.: B1170701
M. Wt: 489.652
InChI Key: LLFJJKTUMCZFRI-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with InChIKey LLFJJKTUMCZFRI-QGOAFFKASA-N belongs to the 3,4-dihydro-2H-benzo[1,4]dioxepine-7-carboxamide class, a structural family characterized by a benzodioxepine core linked to a carboxamide group. These compounds are synthesized via nucleophilic substitution reactions, where varying amine derivatives react with the benzodioxepine carbonyl chloride intermediate to yield analogs with distinct substituents. For example, replacing n-butylamine with substituted benzylamines or heteroaromatic amines generates derivatives with tailored physicochemical and biological properties .

Characterization of such compounds typically involves 1H NMR, 13C NMR, and MS (ESI). Spectral data confirm the presence of the benzodioxepine backbone (e.g., aromatic protons at δ 6.8–7.4 ppm, methylene groups at δ 3.5–4.2 ppm) and the carboxamide moiety (NH resonance at δ 8.0–8.5 ppm). Molecular weights are validated via mass spectrometry, with observed [M+H]+ values ranging from 250–300 g/mol depending on substituents .

Properties

Molecular Formula

C27H27N3O2S2

Molecular Weight

489.652

InChI

InChI=1S/C27H27N3O2S2/c1-17-8-9-22-20(12-17)27(25(32)28-22)26(21(15-30(27)3)23-7-5-11-34-23)16-29(2)14-18(24(26)31)13-19-6-4-10-33-19/h4-13,21H,14-16H2,1-3H3,(H,28,32)/b18-13+

InChI Key

LLFJJKTUMCZFRI-QGOAFFKASA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)C23C4(CN(CC(=CC5=CC=CS5)C4=O)C)C(CN3C)C6=CC=CS6

Origin of Product

United States

Comparison with Similar Compounds

Research Implications

  • Drug Design : Substituent choice directly impacts pharmacokinetics (e.g., CF3 for stability, furan for solubility).
  • Screening Prioritization : High-throughput virtual screening (using GPU-accelerated Tanimoto methods ) can efficiently rank analogs for experimental testing.
  • Regulatory Compliance : Structural differentiation via spectral data is critical for patentability and generic approval .

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